

The Synthesis of C.I. 29156: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Direct orange 102

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 29156, commonly known as Mordant Brown 33, is a monoazo dye with significant applications in the textile and leather industries. Its synthesis is a classic example of diazo coupling, a cornerstone of industrial organic chemistry. This technical guide provides a comprehensive overview of the synthesis pathway of C.I. 29156, including its chemical properties, a representative experimental protocol, and a discussion of the underlying reaction mechanisms. The information presented herein is intended to serve as a valuable resource for professionals in chemical research and development.

Chemical and Physical Properties

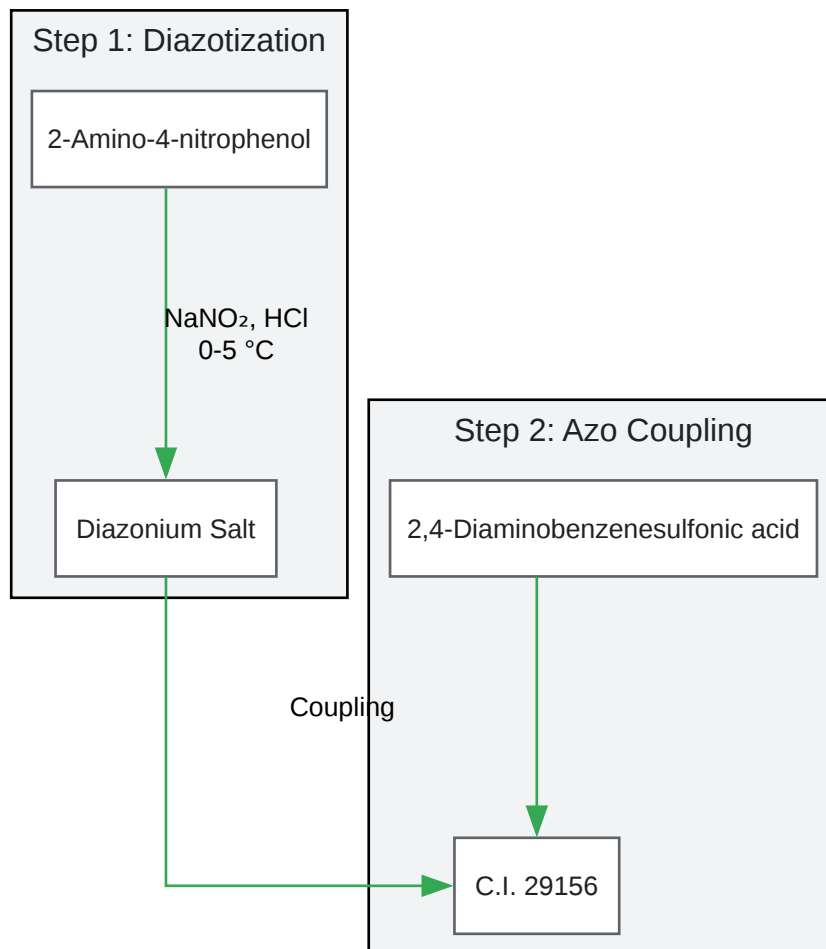
C.I. 29156 is a yellow-brown powder with good solubility in water and ethanol.^[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
Common Name	Mordant Brown 33, Acid Mordant Brown RH	[1]
C.I. Name	C.I. 29156	
CAS Number	3618-62-0	[1]
Molecular Formula	C ₁₂ H ₁₀ N ₅ NaO ₆ S	[1]
Molecular Weight	375.29 g/mol	[1]
Appearance	Yellow-brown powder	[1]
Solubility	Soluble in water (100 g/L at 80°C) and ethanol. Slightly soluble in acetone. Insoluble in other organic solvents.	[1]
UV-Vis λ _{max} (50% Ethanol)	438 nm (cationic), 453 nm (neutral), 410/475 nm (di-anionic)	

Synthesis Pathway Overview

The synthesis of C.I. 29156 is a two-step process. The first step involves the diazotization of 2-amino-4-nitrophenol. The resulting diazonium salt is then coupled with 2,4-diaminobenzenesulfonic acid in the second step to form the final azo dye.

Synthesis Pathway of C.I. 29156



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Caption: Overall synthesis pathway of C.I. 29156.

Experimental Protocol

Disclaimer: A detailed, publicly available experimental protocol for the synthesis of C.I. 29156 is not readily found in scientific literature or patents. The following protocol is a representative procedure based on the general principles of diazotization and azo coupling reactions and the reported raw material consumption for this class of dyes.

Materials and Reagents

Reagent	Molar Mass (g/mol)
2-Amino-4-nitrophenol	154.12
Sodium Nitrite (NaNO_2)	69.00
Hydrochloric Acid (HCl , 37%)	36.46
2,4-Diaminobenzenesulfonic acid	188.19
Sodium Carbonate (Na_2CO_3)	105.99
Sodium Chloride (NaCl)	58.44

Step-by-Step Procedure

Step 1: Diazotization of 2-Amino-4-nitrophenol

- In a jacketed glass reactor, prepare a suspension of 2-amino-4-nitrophenol in water.
- Cool the suspension to 0-5°C using a circulating chiller.
- Slowly add concentrated hydrochloric acid while maintaining the temperature below 5°C.
- Prepare a solution of sodium nitrite in water.
- Add the sodium nitrite solution dropwise to the suspension of 2-amino-4-nitrophenol hydrochloride over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
- Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azo Coupling

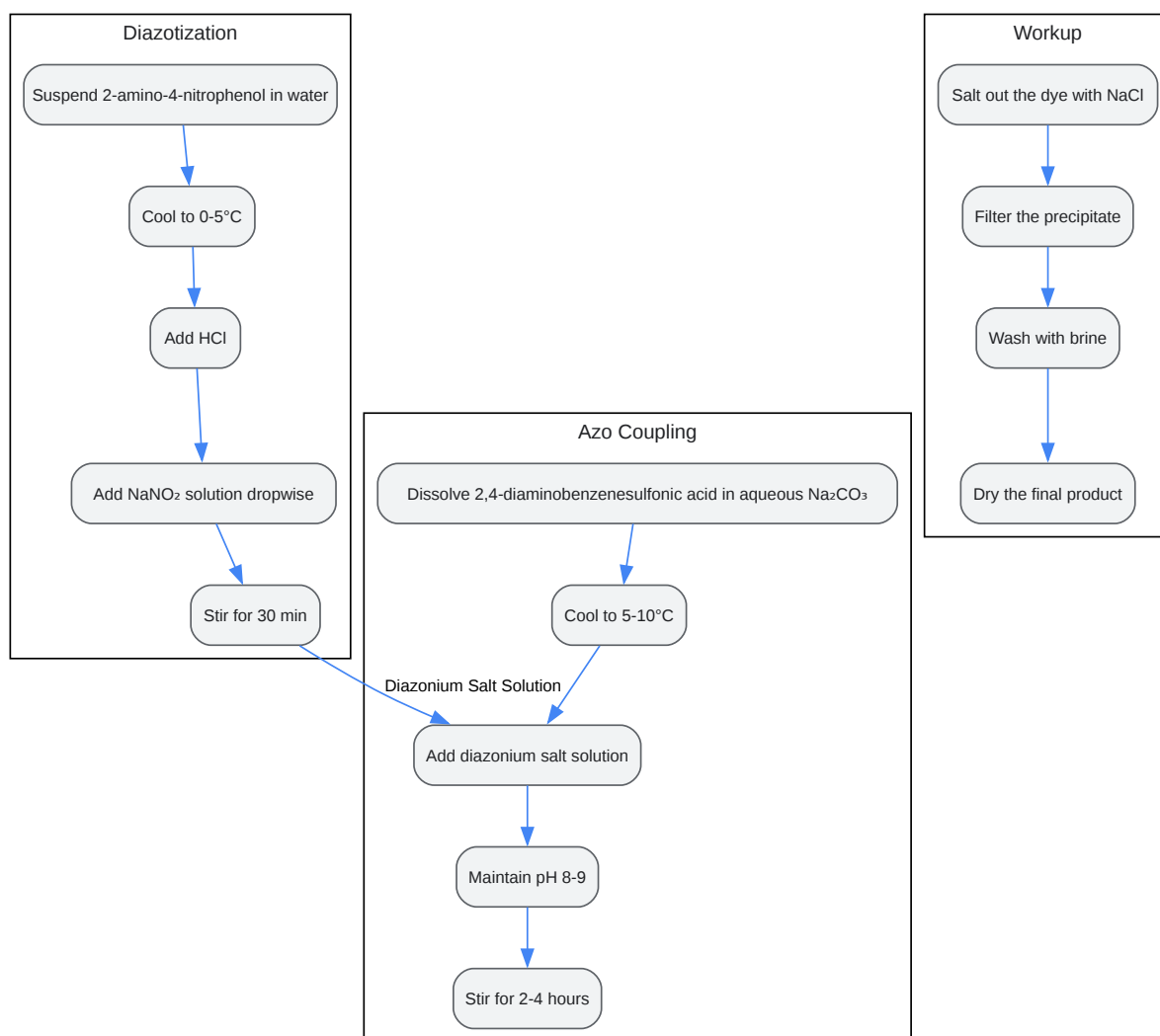
- In a separate reactor, dissolve 2,4-diaminobenzenesulfonic acid in water with the aid of sodium carbonate to form a soluble salt.
- Cool the solution of the coupling component to 5-10°C.

- Slowly add the previously prepared diazonium salt solution to the solution of the coupling component.
- Maintain the pH of the reaction mixture between 8-9 by the controlled addition of a sodium carbonate solution.
- Continue stirring the reaction mixture for 2-4 hours, allowing the temperature to slowly rise to room temperature.
- The completion of the coupling reaction is indicated by the absence of the diazonium salt, which can be tested for using a coupling component solution (e.g., alkaline beta-naphthol solution).

Step 3: Isolation and Purification

- Once the coupling is complete, the dye is precipitated from the solution by the addition of sodium chloride ("salting out").
- The precipitated dye is collected by filtration.
- The filter cake is washed with a brine solution to remove impurities.
- The purified dye is then dried in an oven at a controlled temperature.

Experimental Workflow for C.I. 29156 Synthesis

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Caption: A generalized experimental workflow for the synthesis of C.I. 29156.

Reaction Mechanisms

The synthesis of C.I. 29156 involves two fundamental reactions in organic chemistry: diazotization and electrophilic aromatic substitution (azo coupling).

Diazotization Mechanism

The diazotization reaction begins with the formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion ($\text{N}=\text{O}^+$). The amino group of 2-amino-4-nitrophenol then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.

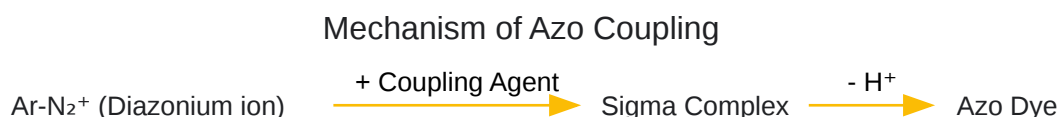


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Caption: Generalized mechanism of the diazotization of an aromatic amine.

Azo Coupling Mechanism

The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion, being a weak electrophile, attacks the electron-rich aromatic ring of the coupling component, 2,4-diaminobenzenesulfonic acid. The amino and hydroxyl groups of the coupling agent are strong activating groups, directing the substitution to the ortho or para position. In this specific synthesis, the coupling occurs at the position ortho to one of the amino groups and para to the other. The reaction proceeds through a sigma complex intermediate, which then loses a proton to restore aromaticity and form the final azo compound.



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Caption: Generalized mechanism of the azo coupling reaction.

Quantitative Data

Detailed quantitative data such as reaction yield and purity for the synthesis of C.I. 29156 are not readily available in the public domain. Industrial production processes are often proprietary. However, a list of raw material consumption per metric ton of product has been reported, which can provide insight into the stoichiometry and efficiency of an industrial-scale process.

Raw Material	Consumption (kg/ton of product)
m-Diaminobenzenesulfonic acid (100%)*	340
4-Nitro-2-aminophenol (100%)	240
Hydrochloric acid (31%)	260
Sodium nitrite (98%)	125
Soda ash (industrial)	30
Ammonium sulfate	30
Disodium hydrogen phosphate	6
Refined salt	1050
Taikao oil	5

*Note: The source lists m-diaminobenzenesulfonic acid, which is an isomer of the expected 2,4-diaminobenzenesulfonic acid. This may be an error in the source data or reflect a specific industrial process.

Conclusion

The synthesis of C.I. 29156 is a well-established process rooted in the fundamental principles of aromatic chemistry. While specific, detailed experimental protocols and quantitative performance metrics are not widely published, a comprehensive understanding of the synthesis pathway and reaction mechanisms can be achieved through the analysis of available chemical literature. This guide provides a foundational understanding for researchers and professionals

working with azo dyes and their synthesis. Further process optimization and detailed analytical characterization would be necessary for any laboratory- or pilot-scale synthesis.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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